Hexamethylenediammonium dibromide, with the chemical formula and CAS number 24731-81-5, is a quaternary ammonium salt that serves various roles in scientific research and industrial applications. This compound is synthesized primarily from hexamethylenediamine and hydrobromic acid, resulting in a white crystalline solid that is soluble in water.
Hexamethylenediammonium dibromide falls under the category of ammonium salts. It is classified as a cationic surfactant due to its positively charged ammonium groups, which confer unique properties that are exploited in various applications, including catalysis, herbicides, and algaecides.
The synthesis of hexamethylenediammonium dibromide typically involves the following steps:
In industrial settings, automated reactors may be utilized for improved control over parameters such as pH and concentration, enhancing yield and purity.
The molecular structure of hexamethylenediammonium dibromide can be described as follows:
The compound's structural representation can be expressed using SMILES notation as C(CCC[NH3+])CC[NH3+].[Br-].[Br-]
, indicating the presence of two positively charged ammonium ions and two bromide counterions .
Hexamethylenediammonium dibromide participates in several chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation processes and various acids or bases for substitution reactions. The choice of reagents and conditions significantly influences the reaction pathways and yields.
The mechanism of action for hexamethylenediammonium dibromide primarily relates to its role as a cationic surfactant:
This mechanism underlies its applications in water treatment as an algaecide and its potential use as an herbicide .
Hexamethylenediammonium dibromide possesses several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Approximately 200 °C |
Density | 1.25 g/cm³ |
pH (10% solution) | Neutral to slightly acidic |
These properties make it suitable for various applications in scientific research and industry, particularly where solubility in aqueous solutions is advantageous .
Hexamethylenediammonium dibromide has a diverse range of applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2